

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid (C9H10O3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-6-methylbenzoic acid**, a key organic intermediate with the chemical formula C9H10O3. The document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and predicted spectral data for identification and characterization. While its primary established role is in the synthesis of the agricultural fungicide metrafenone, this guide also explores its potential, though currently uninvestigated, relevance in drug development by drawing parallels with structurally similar compounds. The mechanism of action of its key derivative, metrafenone, is also elucidated, providing context for its biological activity.

Molecular Structure and Chemical Identity

2-Methoxy-6-methylbenzoic acid is an aromatic carboxylic acid. The benzene ring is substituted with a carboxyl group, a methoxy group at the ortho position, and a methyl group at the other ortho position. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

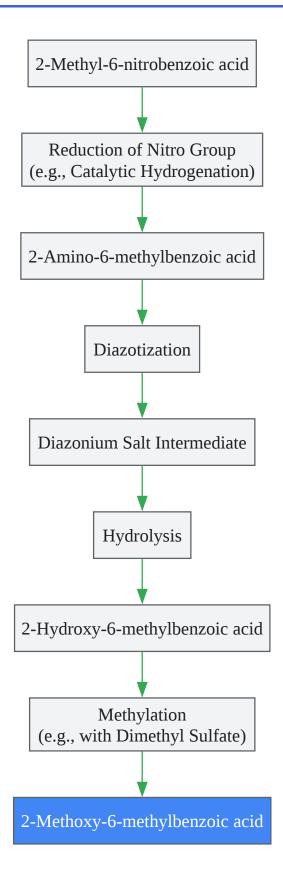
IUPAC Name: 2-Methoxy-6-methylbenzoic acid

CAS Number: 6161-65-5

Chemical Structure:

Caption: 2D structure of **2-Methoxy-6-methylbenzoic acid**.

Table 1: Physicochemical Properties


Property	Value	Reference
Molecular Weight	166.17 g/mol	[1]
Melting Point	Not available in searched literature	
Boiling Point	Not available in searched literature	
рКа	Not available in searched literature	
Solubility	Not available in searched literature	

Experimental Protocols: Synthesis

A detailed protocol for the synthesis of **2-Methoxy-6-methylbenzoic acid** has been described in the patent literature, starting from 2-methyl-6-nitrobenzoic acid. The process involves a four-step reaction sequence.

Synthesis Workflow

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Methoxy-6-methylbenzoic acid.

Detailed Synthesis Protocol

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

Materials: 2-methyl-6-nitrobenzoic acid, Methanol, Palladium on carbon (Pd/C) catalyst,
 Hydrogen gas.

Procedure:

- In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.
- Carefully add a catalytic amount of 10% Pd/C.
- Seal the vessel and purge with nitrogen, followed by hydrogen gas.
- Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid
 Chromatography (HPLC) until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the methanol under reduced pressure to obtain crude 2-amino-6-methylbenzoic acid.

Step 2 & 3: Diazotization and Hydrolysis

Materials: 2-amino-6-methylbenzoic acid, Sulfuric acid, Sodium nitrite, Water.

Procedure:

- Prepare a dilute solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.
- Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

- Prepare a cold (0-5 °C) aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5 °C to form the diazonium salt.
- After the addition is complete, continue stirring for 30 minutes.
- Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will evolve nitrogen gas.
- Cool the reaction mixture and extract the product, 2-hydroxy-6-methylbenzoic acid, with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extracts and evaporate the solvent.

Step 4: Methylation

- Materials: 2-hydroxy-6-methylbenzoic acid, Dimethyl sulfate, Sodium hydroxide, Water.
- Procedure:
 - Dissolve the crude 2-hydroxy-6-methylbenzoic acid in an aqueous solution of sodium hydroxide.
 - Cool the mixture and add dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature and pH of the reaction mixture.
 - After the addition, continue stirring until the reaction is complete (monitor by TLC or HPLC).
 - Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
 - Filter the precipitate, wash with cold water, and dry to yield crude 2-Methoxy-6-methylbenzoic acid.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for **2-Methoxy-6-methylbenzoic acid** is not readily available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~6.8-7.4	Multiplet	3H	Aromatic protons
~3.9	Singlet	3H	-OCH₃
~2.4	Singlet	3H	-CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~170	C=O (Carboxylic acid)
~158	C-OCH₃
~138	C-CH₃
~130	Aromatic CH
~128	Aromatic C-COOH
~125	Aromatic CH
~110	Aromatic CH
~56	-OCH₃
~20	-CH₃

Table 4: Predicted IR Absorption Bands

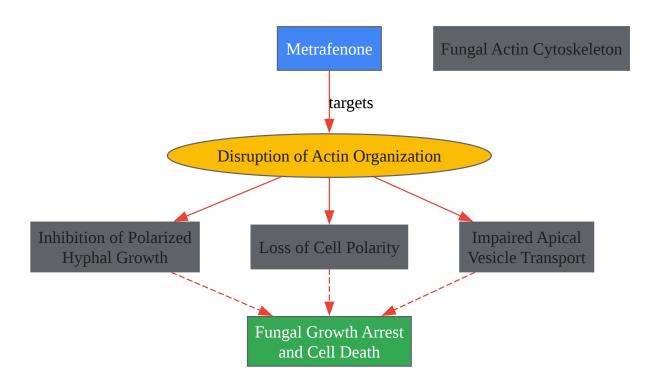
Wavenumber (cm⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic acid)
2950-2850	C-H stretch (Aliphatic)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C stretch (Aromatic)
~1250	C-O stretch (Aryl ether)

<u>Table 5: Predicted Mass Spectrometry Fragmentation</u>

m/z	Proposed Fragment
166	[M]+ (Molecular ion)
151	[M - CH ₃] ⁺
148	[M - H ₂ O] ⁺
135	[M - OCH ₃] ⁺
121	[M - COOH]+
91	[C ₇ H ₇]+ (Tropylium ion)

Biological Activity and Mechanism of Action Role as a Fungicide Precursor

The primary and well-documented biological relevance of **2-Methoxy-6-methylbenzoic acid** is its role as a key intermediate in the synthesis of the fungicide metrafenone. Metrafenone is highly effective against powdery mildew on crops like cereals and grapes.


Mechanism of Action of Metrafenone

Metrafenone exhibits a unique mode of action by targeting the fungal cytoskeleton. Specifically, it disrupts the organization of the actin cytoskeleton. This disruption interferes with several crucial cellular processes in the fungus, including:

- Hyphal morphogenesis and polarized growth.
- Establishment and maintenance of cell polarity.
- Apical vesicle transport.

The disorganization of the actin cytoskeleton leads to abnormal hyphal branching, swelling, and ultimately, the cessation of fungal growth and development.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methoxy-6-methylbenzoic acid | C9H10O3 | CID 273170 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid (C9H10O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296273#2-methoxy-6-methylbenzoic-acid-molecular-structure-and-formula-c9h10o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com